molecular formula C20H22O5 B1667618 Artekeiskeanin A CAS No. 197577-19-8

Artekeiskeanin A

Cat. No.: B1667618
CAS No.: 197577-19-8
M. Wt: 342.4 g/mol
InChI Key: SSKYVKAMMVPTNN-JFOHIDKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artekeiskeanin A is a coumarin-monoterpene ether first isolated from Artemisia keiskeana (Japanese mugwort) and structurally characterized by Maes et al. (2007) . Its unique structure comprises a coumarin core linked to a monoterpene moiety via an ether bond, distinguishing it from simpler coumarin derivatives. Initial studies focused on its synthesis and structural elucidation using advanced spectroscopic techniques, such as 3C-NMR . While its biological activities remain understudied, its structural novelty positions it as a compound of interest for comparative analysis with related coumarins.

Properties

CAS No.

197577-19-8

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(2E,6E)-8-(6-methoxy-2-oxochromen-7-yl)oxy-2,6-dimethylocta-2,6-dienal

InChI

InChI=1S/C20H22O5/c1-14(5-4-6-15(2)13-21)9-10-24-19-12-17-16(11-18(19)23-3)7-8-20(22)25-17/h6-9,11-13H,4-5,10H2,1-3H3/b14-9+,15-6+

InChI Key

SSKYVKAMMVPTNN-JFOHIDKFSA-N

SMILES

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)CCC=C(C)C=O

Isomeric SMILES

C/C(=C\COC1=C(C=C2C=CC(=O)OC2=C1)OC)/CC/C=C(\C)/C=O

Canonical SMILES

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)CCC=C(C)C=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Artekeiskeanin A

Origin of Product

United States

Chemical Reactions Analysis

Key Reactions:

  • Wittig Reaction :
    Scopoletin (5) is synthesized by reacting 2,4-dihydroxy-5-methoxybenzaldehyde (4) with methyl (triphenylphosphoranylidene)acetate in N,N-diethylaniline .

    4+ Ph3P CHCO2Me DiethylanilineScopoletin 5 \text{4}+\text{ Ph}_3\text{P CHCO}_2\text{Me }\xrightarrow{\text{Diethylaniline}}\text{Scopoletin 5 }

    Scopoletin is then geranylated using geranyl bromide and potassium carbonate in refluxing acetone to form 2 (89% yield) .

  • Oxidation Step :
    The geranyloxy side chain of 2 undergoes stereoselective oxidation using SeO2_2 and t-BuOOH adsorbed on silica gel under microwave irradiation (640 W, 10 min) .

    2SeO2,t BuOOHSiO2,MWArtekeiskeanin A 1 (78% yield)\text{2}\xrightarrow[\text{SeO}_2,\,t\text{ BuOOH}]{\text{SiO}_2,\,\text{MW}}\text{Artekeiskeanin A 1 }\quad (78\%\text{ yield})

Table 1: Key Reaction Parameters for Oxidation

ParameterValue/Detail
Oxidizing Agent SeO2_2 (0.5 equiv)
Solvent CH2_2Cl2_2
Catalyst Support Silica gel
Reaction Time 10 min (microwave irradiation)
Yield 78%

This method ensures selective formation of the trans-α,β-unsaturated aldehyde moiety in this compound, avoiding side reactions .

Mechanistic Insights

  • Microwave Assistance : Enhances reaction efficiency by accelerating the oxidation kinetics, reducing side-product formation .

  • Role of Silica Gel : Acts as a solid support to stabilize reactive intermediates and improve selectivity .

Spectral Validation

The synthesized compound’s 1^1H NMR data (270 MHz, CDCl3_3) matches the natural isolate :

  • δ 1.73 (3H, s, CH3_3), 5.54 (1H, d, J = 9.6 Hz, coumarin H-4).

  • Melting point: 100.3°C (MeOH), consistent with literature .

Comparison with Similar Compounds

This compound

  • Core structure: Coumarin fused with a monoterpene ether.
  • Source : Artemisia keiskeana .

Coumarin III* (Macias et al., 1989)

  • Core structure : Simple coumarin without complex side chains.
  • Key features : Lacks substituents beyond hydroxyl or methoxy groups, limiting structural complexity .
  • Source: Not explicitly stated in the provided evidence.

Prenylated Coumarins from Murraya paniculata (Kinoshita et al., 1996; Mesquita et al., 2008)

  • Core structure: Coumarin with prenyl (isoprenoid) side chains.
  • Key features : Prenylation enhances interaction with hydrophobic protein pockets, often linked to antimicrobial and antioxidant activities .
  • Source : Murraya paniculata and its variants .

Coumarins from Artemisia herba-alba (Mohamed et al., 2010)

  • Core structure: Varied coumarins, including furanocoumarins.
  • Key features : Structural diversity correlates with reported antidiabetic and anti-inflammatory properties .
  • Source : Artemisia herba-alba .

Research Findings and Data Analysis

Structural Insights

  • This compound’s monoterpene ether moiety differentiates it from prenylated coumarins, which are more common in Murraya species . This structural distinction may influence solubility and metabolic stability.
  • The absence of reported bioactivity for This compound contrasts with prenylated coumarins from Murraya, which exhibit antimicrobial properties , and A. herba-alba coumarins with antidiabetic effects .

Methodological Considerations

  • Structural characterization of This compound relied on NMR and synthesis protocols (Maes et al., 2007), whereas prenylated coumarins were identified via chromatographic isolation and spectral matching .

Discussion

The monoterpene ether in this compound represents a rare structural feature among coumarins. This moiety could confer unique pharmacokinetic properties, such as enhanced lipid solubility compared to hydroxylated or prenylated derivatives. However, the lack of bioactivity data for this compound highlights a critical research gap. In contrast, prenylated coumarins from Murraya and furanocoumarins from A. herba-alba have demonstrated bioactivities tied to their substituents, suggesting that structural complexity correlates with functional diversity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Artekeiskeanin A
Reactant of Route 2
Reactant of Route 2
Artekeiskeanin A

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